

IWP-O1: A Potent Inhibitor of Wnt Secretion - A Technical Guide

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Compound of Interest

Compound Name: IWP-O1

Cat. No.: B15607011

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Abstract

The Wnt signaling pathway plays a crucial role in embryonic development, adult tissue homeostasis, and tumorigenesis. The secretion of Wnt proteins is a critical and highly regulated step in the activation of this pathway. **IWP-O1** is a potent and specific small molecule inhibitor that blocks the secretion of all Wnt proteins by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase. This technical guide provides an in-depth overview of the mechanism of action of **IWP-O1**, its quantitative effects on Wnt signaling, and detailed experimental protocols for its application in research and drug development.

Core Mechanism of Action: Inhibition of Porcupine (PORCN)

IWP-O1 functions as a highly potent inhibitor of Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum that is essential for the palmitoylation of Wnt proteins.^{[1][2]} This post-translational lipid modification is a prerequisite for the binding of Wnt proteins to their cargo receptor, Wntless (WLS), and their subsequent transport to the cell surface for secretion.

By inhibiting PORCN, **IWP-O1** prevents the attachment of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lack of lipidation traps Wnt proteins in the endoplasmic

reticulum, thereby preventing their secretion and subsequent activation of Wnt signaling pathways in target cells.[3]

The inhibitory action of **IWP-O1** leads to the downstream suppression of key events in Wnt signaling, including the phosphorylation of the Wnt co-receptor Low-density lipoprotein receptor-related protein 6 (LRP6) and the scaffolding protein Dishevelled (Dvl).[1][4]

Quantitative Data

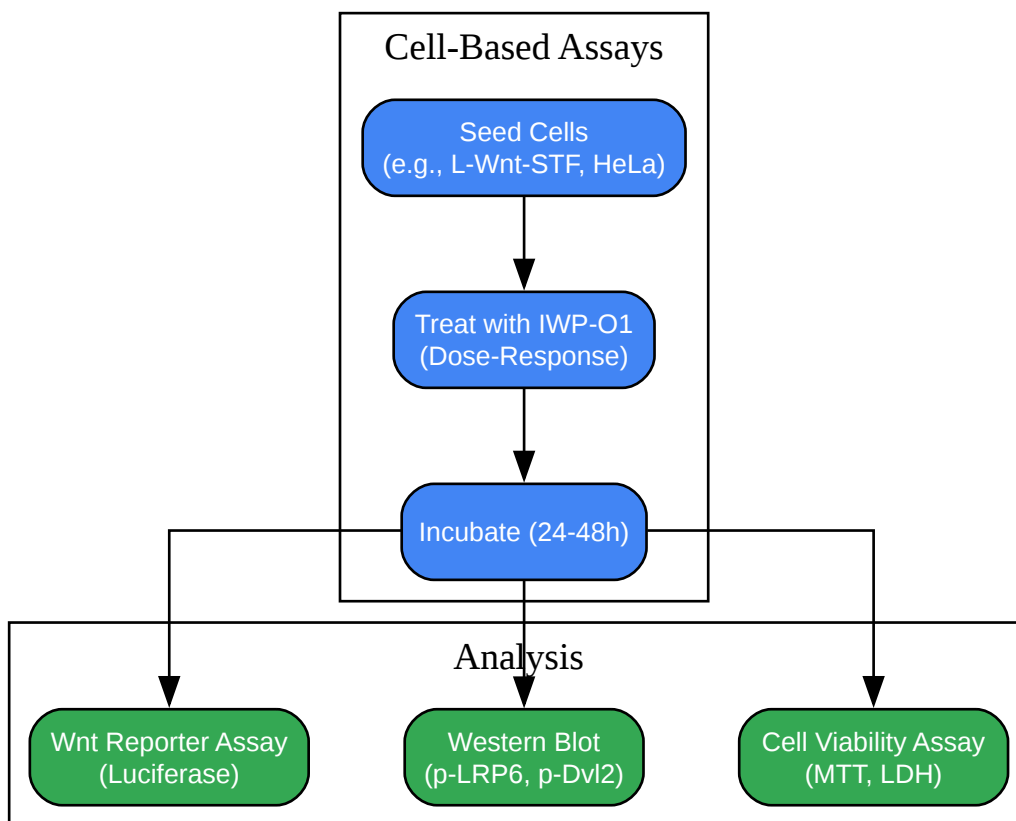
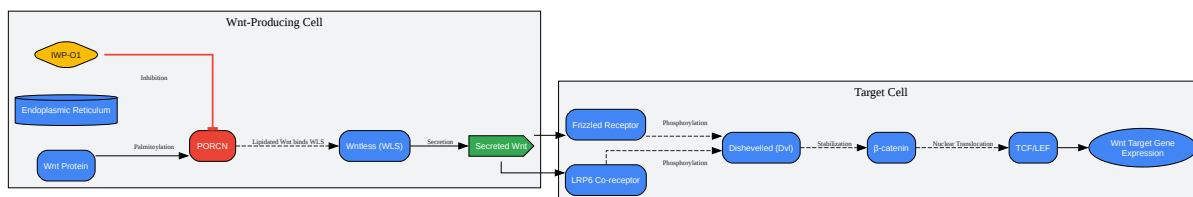
The potency of **IWP-O1** in inhibiting Wnt signaling has been quantified in various cellular assays. The following tables summarize the key quantitative data.

Parameter	Cell Line	Value	Reference
EC50	L-Wnt-STF	80 pM	[1][5]
Potency vs. LGK974	L-Wnt-STF	2.5 times more active	[1]

Table 1: In Vitro Potency of **IWP-O1**

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.



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